SCOULERIN HCl SCOULERIN HCl It is a D1/D2 Dopaminergic receptors antagonist in the CNS and an Alpha1 Adrenoreceptors antagonist. It possesses a sedative and tranquillizing activity and is an antiemetic. Diisoquinoline alkaloid , derivative of Scoulerin from plants of the Fumariaceae family.
SCOULERIN HCl(cas 20180-95-4) is a D1/D2 Dopaminergic receptors antagonist in the CNS and an Alpha1 Adrenoreceptors antagonist. It possesses a sedative and tranquillizing activity and is an antiemetic. Diisoquinoline alkaloid, derivative of Scoulerin from plants of the Fumariaceae family.
Brand Name: Vulcanchem
CAS No.: 20180-95-4
VCID: VC0000029
InChI: InChI=1S/C19H21NO4.ClH/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22;/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3;1H/t15-;/m1./s1
SMILES: COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O.Cl
Molecular Formula: C19H22ClNO4
Molecular Weight: 363.838

SCOULERIN HCl

CAS No.: 20180-95-4

ADC Toxins

Cat. No.: VC0000029

Molecular Formula: C19H22ClNO4

Molecular Weight: 363.838

Purity: 95 % (TLC)

* For research use only. Not for human or veterinary use.

SCOULERIN HCl - 20180-95-4

Description It is a D1/D2 Dopaminergic receptors antagonist in the CNS and an Alpha1 Adrenoreceptors antagonist. It possesses a sedative and tranquillizing activity and is an antiemetic. Diisoquinoline alkaloid , derivative of Scoulerin from plants of the Fumariaceae family.
SCOULERIN HCl(cas 20180-95-4) is a D1/D2 Dopaminergic receptors antagonist in the CNS and an Alpha1 Adrenoreceptors antagonist. It possesses a sedative and tranquillizing activity and is an antiemetic. Diisoquinoline alkaloid, derivative of Scoulerin from plants of the Fumariaceae family.
CAS No. 20180-95-4
Molecular Formula C19H22ClNO4
Molecular Weight 363.838
IUPAC Name (13aR)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol;hydrochloride
Standard InChI InChI=1S/C19H21NO4.ClH/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22;/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3;1H/t15-;/m1./s1
Standard InChI Key JQFCGPKOYFMORW-XFULWGLBSA-N
SMILES COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O.Cl

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